Einecs 308-793-8
CAS No.: 98510-85-1
Cat. No.: VC17050922
Molecular Formula: C36H81N2O4P
Molecular Weight: 637.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98510-85-1 |
|---|---|
| Molecular Formula | C36H81N2O4P |
| Molecular Weight | 637.0 g/mol |
| IUPAC Name | 2-ethyl-N-(2-ethylhexyl)hexan-1-amine;2-methylpropyl dihydrogen phosphate |
| Standard InChI | InChI=1S/2C16H35N.C4H11O4P/c2*1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2;1-4(2)3-8-9(5,6)7/h2*15-17H,5-14H2,1-4H3;4H,3H2,1-2H3,(H2,5,6,7) |
| Standard InChI Key | YKSQULBXEMSMNI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(CC)CNCC(CC)CCCC.CCCCC(CC)CNCC(CC)CCCC.CC(C)COP(=O)(O)O |
Introduction
Chemical Identification and Nomenclature
Primary Identifiers
EINECS 308-793-8 is cataloged under multiple identifiers, including CAS Registry Number 98510-85-1, PubChem CID 44149279, and DSSTox Substance ID DTXSID90913236 . These identifiers facilitate cross-referencing across regulatory, commercial, and scientific databases. The compound’s IUPAC name, 2-ethyl-N-(2-ethylhexyl)hexan-1-amine; 2-methylpropyl dihydrogen phosphate, reflects its dual-component nature as a 1:2 molar ratio salt .
Table 1: Key Identifiers of EINECS 308-793-8
| Property | Value | Source |
|---|---|---|
| EINECS Number | 308-793-8 | |
| CAS Number | 98510-85-1 | |
| PubChem CID | 44149279 | |
| Molecular Formula | ||
| Molecular Weight | 637.0 g/mol |
Structural Characteristics
Molecular Composition
The compound comprises two distinct moieties:
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Bis(2-ethylhexyl)amine (CID 7791): A branched tertiary amine with two 2-ethylhexyl groups attached to a central nitrogen atom .
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2-Methylpropyl dihydrogen phosphate (CID 75574): An organophosphate featuring a phosphate group esterified with an isobutyl chain .
The ionic interaction between the protonated amine and the phosphate anion stabilizes the salt structure.
Table 2: Structural Properties
| Property | Value | Source |
|---|---|---|
| Rotatable Bond Count | 27 | |
| Hydrogen Bond Donors | 4 | |
| Hydrogen Bond Acceptors | 6 | |
| Topological Polar Surface Area | 90.8 Ų |
Physicochemical Properties
Stability and Degradation
With a heavy atom count of 43 and undefined stereocenters at four positions, the compound may exhibit stereoisomerism, though no specific data on isomer prevalence is available . The phosphate group’s susceptibility to hydrolysis under acidic or alkaline conditions could influence degradation pathways.
While direct applications are not explicitly cited, the compound’s structure suggests utility in:
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Surfactant Systems: The amphiphilic nature of the amine-phosphate complex could stabilize emulsions or micelles.
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Ionic Liquids: Its ionic character and organic solubility may suit niche solvent applications.
Synthetic Pathways
Synthesis likely involves neutralizing bis(2-ethylhexyl)amine with isobutyl dihydrogen phosphate. Reaction conditions (e.g., stoichiometry, solvent) would dictate product purity and yield.
Analytical Characterization
Mass Spectrometry
The exact mass (636.59339607 Da) and monoisotopic mass (636.59339607 Da) facilitate identification via high-resolution mass spectrometry (HRMS) .
Environmental and Toxicological Profile
Ecotoxicity
No ecotoxicity data is available, but the phosphate moiety’s potential for eutrophication and the amine’s persistence warrant further study.
Biodegradation
The compound’s complexity and branched alkyl chains suggest slow biodegradation, posing risks of bioaccumulation.
Future Research Directions
Knowledge Gaps
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Toxicokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles are uncharacterized.
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Environmental Fate: Hydrolysis rates, photodegradation, and soil adsorption studies are needed.
Regulatory Monitoring
Updates to REACH dossiers and harmonized classification under CLP (Classification, Labelling, and Packaging) regulations are critical for risk management.
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